Panadiplon

Catalog No.
S538588
CAS No.
124423-84-3
M.F
C18H17N5O2
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panadiplon

CAS Number

124423-84-3

Product Name

Panadiplon

IUPAC Name

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C18H17N5O2/c1-10(2)23-13-6-4-3-5-12(13)22-9-19-14(15(22)18(23)24)16-20-17(25-21-16)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3

InChI Key

ZGEGOFCLSWVVKG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Panadiplon; FD-10571; FD 10571; FD10571; FG-10571; FG10571; FG 10571; U-78875; U78875; U 78875; NNC-140571; NNC 140571; NNC140571

Canonical SMILES

CC(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5

The exact mass of the compound Panadiplon is 335.1382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Panadiplon (U-78875) is a non-benzodiazepine imidazoquinoxaline derivative originally developed as an anxiolytic, but now strictly procured as a highly specialized reference standard for neuropharmacology and predictive toxicology[1]. Chemically characterized as a subtype-preferring partial agonist at the GABA_A receptor (specifically favoring alpha-5 subunits), it provides a unique pharmacological profile that separates anxiolytic and ethanol-mimicking properties from alpha-1-mediated sedation [1]. Furthermore, due to its well-characterized idiosyncratic hepatotoxicity—driven by its cyclopropane carboxylic acid (CPCA) metabolite—Panadiplon is heavily utilized as a positive control in predictive Drug-Induced Liver Injury (DILI) assays targeting mitochondrial fatty acid beta-oxidation inhibition and microvesicular steatosis[2].

In both neurobehavioral and toxicological workflows, generic substitution fails because standard comparators lack Panadiplon's dual-pathway specificity. In neuropharmacology, utilizing non-selective benzodiazepines (e.g., diazepam, triazolam) or alpha-1-selective agents (e.g., zolpidem) introduces profound sedative, amnestic, and motor-impairing artifacts that confound the isolation of alpha-5-mediated behaviors, such as ethanol substitution [1]. In predictive toxicology, substituting Panadiplon with standard hepatotoxins like acetaminophen (APAP) limits assay validation; APAP triggers CYP-mediated reactive oxygen species (ROS) and direct necrosis, completely missing the idiosyncratic, CPCA-driven mitochondrial beta-oxidation inhibition and CoA/carnitine sequestration pathways required to validate advanced microvesicular steatosis models [2].

Subtype-Preferential Ethanol Substitution in Discriminative Stimulus Models

In discriminative stimulus assays used to model alcohol use disorder, Panadiplon acts as a critical substitute for ethanol due to its alpha-5 GABA_A partial agonism. Studies demonstrate that Panadiplon fully substitutes for the discriminative stimulus effects of ethanol in trained animal models [1]. In contrast, non-selective agonists like triazolam and alpha-1-selective agonists like zolpidem fail to substitute for ethanol's specific neurobehavioral cues [1]. This makes Panadiplon an indispensable procurement choice for researchers isolating the alpha-5-dependent mechanisms of alcohol reinforcement without the confounding alpha-1-mediated sedation.

Evidence DimensionEthanol discriminative stimulus substitution
Target Compound DataPanadiplon (Full substitution for ethanol cues)
Comparator Or BaselineTriazolam / Zolpidem (Failure to substitute for ethanol cues)
Quantified DifferenceComplete behavioral substitution vs. non-substitution
ConditionsIn vivo drug discrimination analysis (e.g., squirrel monkeys / rodents)

Procurement of Panadiplon is essential for alcohol dependence research where standard benzodiazepines fail to replicate the specific alpha-5-mediated stimulus profile of ethanol.

Validation of Idiosyncratic DILI and Mitochondrial Toxicity Assays

Panadiplon is a premier positive control for validating predictive in vitro and in vivo DILI models. Its toxicity is mediated by its metabolism into cyclopropane carboxylic acid (CPCA), which actively sequesters coenzyme A (CoA) and carnitine, leading to a profound inhibition of mitochondrial fatty acid beta-oxidation[1]. In toxicological models, this specific pathway induces microvesicular steatosis and depletion of hepatic glycogen[1]. Standard hepatotoxins like acetaminophen operate via NAPQI generation and direct necrosis, failing to trigger this specific metabolic idiosyncrasy. Thus, Panadiplon is required to calibrate assays designed to detect stealth mitochondrial liabilities.

Evidence DimensionMechanism of Drug-Induced Liver Injury (DILI)
Target Compound DataPanadiplon (Mitochondrial beta-oxidation inhibition via CPCA; microvesicular steatosis)
Comparator Or BaselineAcetaminophen (CYP-mediated NAPQI generation; centrilobular necrosis)
Quantified DifferenceDistinct mechanistic pathway (metabolic/mitochondrial vs. reactive oxidative)
ConditionsPreclinical DILI screening and mitochondrial toxicity assays

Toxicology labs must procure Panadiplon to successfully validate screens for idiosyncratic, metabolism-driven mitochondrial toxicity that standard necrotic agents cannot detect.

Separation of Anxiolytic Efficacy from Motor Impairment

Panadiplon's structural classification as an imidazoquinoxaline partial agonist grants it a high binding affinity (K_i ~ 3.5 nM for GABA_A complexes) but with submaximal efficacy compared to full agonists [1]. This partial agonism, combined with its alpha-5 preference, allows it to exert potent anxiolytic effects while demonstrating a significantly higher threshold for motor impairment and sedation [1]. When compared to full, non-selective benzodiazepines like diazepam, Panadiplon provides a wider therapeutic window in preclinical behavioral models, preventing sedative artifacts from masking cognitive or anxiolytic endpoints.

Evidence DimensionSedative and motor-impairing artifacts
Target Compound DataPanadiplon (High anxiolytic efficacy with minimal baseline motor impairment)
Comparator Or BaselineDiazepam (Dose-dependent, profound motor impairment and sedation)
Quantified DifferenceSignificantly widened gap between anxiolytic dosing and sedative threshold
ConditionsPreclinical behavioral assays (e.g., open field, social interaction)

Researchers evaluating anxiolytic or cognitive pathways must select Panadiplon to avoid the confounding sedative artifacts inherent to full, non-selective benzodiazepine procurement.

Positive Control in Predictive DILI Screening

Panadiplon is the definitive reference standard for validating high-throughput in vitro hepatotoxicity assays and mitochondrial toxicity screens targeting fatty acid beta-oxidation inhibition and microvesicular steatosis [1].

Alcohol Use Disorder (AUD) Modeling

Procured for drug discrimination and self-administration studies where a non-sedating, alpha-5 GABA_A partial agonist is required to accurately substitute for or modulate the discriminative stimulus of ethanol [2].

Subtype-Selective GABA_A Receptor Research

Utilized as a pharmacological probe to differentiate the neurobehavioral roles of alpha-5 subunits (memory, alcohol cues) from alpha-1 subunits (sedation, amnesia) in complex in vivo behavioral models without the interference of full agonism [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Exact Mass

335.13822480 Da

Monoisotopic Mass

335.13822480 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V4PW0S7ZP7

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

124423-84-3

Wikipedia

Panadiplon

Dates

Last modified: 02-18-2024
1: Andreu I, Mayorga C, Miranda MA. Metabolomics in drug intolerance. Curr Drug Metab. 2009 Nov;10(9):947-55. Review. PubMed PMID: 20214587.
2: Platt DM, Duggan A, Spealman RD, Cook JM, Li X, Yin W, Rowlett JK. Contribution of alpha 1GABAA and alpha 5GABAA receptor subtypes to the discriminative stimulus effects of ethanol in squirrel monkeys. J Pharmacol Exp Ther. 2005 May;313(2):658-67. PubMed PMID: 15650112.
3: Dubinsky B, Vaidya AH, Rosenthal DI, Hochman C, Crooke JJ, DeLuca S, DeVine A, Cheo-Isaacs CT, Carter AR, Jordan AD, Reitz AB, Shank RP. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4 -N-(2-fluorophenyl)carboxamide (RWJ-51204), a new nonbenzodiazepine anxiolytic. J Pharmacol Exp Ther. 2002 Nov;303(2):777-90. PubMed PMID: 12388665.
4: Ulrich RG, Bacon JA, Brass EP, Cramer CT, Petrella DK, Sun EL. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chem Biol Interact. 2001 May 16;134(3):251-70. Review. PubMed PMID: 11336974.
5: Rowlett JK, Woolverton WL. Discriminative stimulus effects of panadiplon (U-78875), a partial agonist at the benzodiazepine site, in pentobarbital-trained rhesus monkeys. Drug Alcohol Depend. 2001 Feb 1;61(3):229-36. PubMed PMID: 11164687.
6: Yu LX. An integrated model for determining causes of poor oral drug absorption. Pharm Res. 1999 Dec;16(12):1883-7. PubMed PMID: 10644078.
7: Ator NA, Griffiths RR. Drug discrimination analysis of partial agonists at the benzodiazepine site. I. Differential effects of U-78875 across training conditions in baboons and rats. J Pharmacol Exp Ther. 1999 Jun;289(3):1434-46. PubMed PMID: 10336537.
8: Ulrich RG, Bacon JA, Cramer CT, Petrella DK, Sun EL, Meglasson MD, Holmuhamedov E. Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite. Toxicology. 1998 Nov 2;131(1):33-47. PubMed PMID: 9881933.
9: Bacon JA, Cramer CT, Petrella DK, Sun EL, Ulrich RG. Potentiation of hypoxic injury in cultured rabbit hepatocytes by the quinoxalinone anxiolytic, panadiplon. Toxicology. 1996 Apr 15;108(1-2):9-16. PubMed PMID: 8644122.
10: Ulrich RG, Bacon JA, Cramer CT, Peng GW, Petrella DK, Stryd RP, Sun EL. Cultured hepatocytes as investigational models for hepatic toxicity: practical applications in drug discovery and development. Toxicol Lett. 1995 Dec;82-83:107-15. Review. PubMed PMID: 8597037.
11: Ulrich RG, Bacon JA, Branstetter DG, Cramer CT, Funk GM, Hunt CE, Petrella DK, Sun EL. Induction of a hepatic toxic syndrome in the Dutch-belted rabbit by a quinoxalinone anxiolytic. Toxicology. 1995 Apr 12;98(1-3):187-98. PubMed PMID: 7740546.
12: Speed W, Parton AH, Martin IJ, Howard MR. The use of liquid chromatography/thermospray mass spectrometry with on-line ultraviolet diode array and radiochemical detection: characterization of the putative metabolites of U-78875 in female rat faeces. Biol Mass Spectrom. 1994 Jan;23(1):1-5. PubMed PMID: 7908834.
13: Tang AH, Code RA, Himes CS. Antagonism of hypothermia produced by benzodiazepine-related compounds by U-78875 in mice. Eur J Pharmacol. 1993 May 12;236(1):1-5. PubMed PMID: 8391449.
14: Vrbanac JJ, O'Leary IA, Baczynskyj L. Utility of the parent-neutral loss scan screening technique: partial characterization of urinary metabolites of U-78875 in monkey urine. Biol Mass Spectrom. 1992 Oct;21(10):517-22. PubMed PMID: 1358209.
15: Petke JD, Im HK, Im WB, Blakeman DP, Pregenzer JF, Jacobsen EJ, Hamilton BJ, Carter DB. Characterization of functional interactions of imidazoquinoxaline derivatives with benzodiazepine-gamma-aminobutyric acidA receptors. Mol Pharmacol. 1992 Aug;42(2):294-301. PubMed PMID: 1355261.
16: Winger G, Woods JH, Patrick GA, Powell LJ, Harris LS, Nader MA, Woolverton WL. Progress report from the Testing Program for Stimulant and Depressant Drugs (1991). NIDA Res Monogr. 1992;119:625-39. PubMed PMID: 1359421.
17: Tang AH, Franklin SR, Himes CS, Ho PM. Behavioral effects of U-78875, a quinoxalinone anxiolytic with potent benzodiazepine antagonist activity. J Pharmacol Exp Ther. 1991 Oct;259(1):248-54. PubMed PMID: 1681085.
18: Sethy VH, Oien TT. Role of cGMP in the mechanism of anxiolytic activity of U-78875. Pharmacol Biochem Behav. 1991 Jun;39(2):379-82. PubMed PMID: 1682947.
19: Zhong WZ. Determination of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1, 5-a]quinoxalin-4(5H)-one in serum by high-performance liquid chromatography. J Chromatogr. 1991 Feb 15;563(2):427-34. PubMed PMID: 2056007.

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